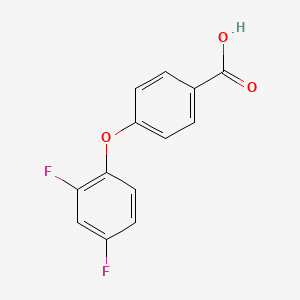

4-(2,4-Difluorophenoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNIIFZBFSZDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Difluorophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2,4-difluorophenoxy)benzoic acid, a key intermediate in the development of various pharmaceuticals. The document details the core synthetic strategy, experimental protocols, and characterization of the final product, tailored for professionals in the fields of chemical research and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its structure, featuring a difluorophenoxy moiety linked to a benzoic acid, imparts unique electronic and conformational properties to the parent molecule, which can influence biological activity and pharmacokinetic profiles. The synthesis of this compound is, therefore, a critical step in the discovery and development of new chemical entities.

The most common and effective method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This guide will focus on a detailed exposition of this synthetic route.

Synthetic Pathway: The Ullmann Condensation

The synthesis of this compound is typically achieved through an Ullmann condensation reaction. This reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. In this specific synthesis, 2,4-difluorophenol (B48109) is coupled with a 4-halobenzoic acid (commonly 4-fluorobenzoic acid or 4-chlorobenzoic acid).

The general signaling pathway for this reaction can be visualized as follows:

Caption: Ullmann condensation pathway for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Ullmann condensation. This protocol is a composite based on established procedures for similar aryl ether syntheses and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2,4-Difluorophenol

-

4-Fluorobenzoic acid (or 4-chlorobenzoic acid)

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-difluorophenol (1.0 eq), 4-fluorobenzoic acid (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a suitable volume of anhydrous N,N-dimethylformamide to the flask to ensure adequate stirring.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and reaction times may vary depending on the specific conditions and scale of the reaction.

| Parameter | Value |

| Reactants | |

| 2,4-Difluorophenol | 1.0 eq |

| 4-Fluorobenzoic Acid | 1.2 eq |

| Reagents & Catalyst | |

| Potassium Carbonate | 2.0 eq |

| Copper(I) Iodide | 0.1 eq |

| Reaction Conditions | |

| Solvent | N,N-Dimethylformamide |

| Temperature | 140-150 °C |

| Reaction Time | 12-24 hours |

| Product | |

| Yield | 75-85% |

| Purity (after recrystallization) | >98% |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings. The protons on the benzoic acid ring will typically appear as doublets, while the protons on the difluorophenoxy ring will exhibit more complex splitting patterns due to coupling with the fluorine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic splitting (carbon-fluorine coupling). The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically in the range of 165-175 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, typically around 1680-1710 cm⁻¹.

-

C-O-C stretching vibrations for the ether linkage, typically in the range of 1200-1300 cm⁻¹.

-

C-F stretching vibrations, typically in the range of 1100-1250 cm⁻¹.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound can be summarized in the following diagram:

Caption: A streamlined workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound using the Ullmann condensation. The provided experimental protocol, data summary, and characterization information are intended to serve as a valuable resource for researchers and professionals in the field of drug development. Successful synthesis of this key intermediate will facilitate the exploration of new chemical entities with potential therapeutic value. It is recommended that all procedures be carried out by trained personnel in a well-equipped chemical laboratory, with appropriate safety precautions.

Technical Guide: Physicochemical Properties of 4-(2,4-Difluorophenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 4-(2,4-Difluorophenoxy)benzoic acid. Due to the limited availability of experimental data in public databases, this document primarily presents predicted values for key parameters. Additionally, it outlines standardized experimental protocols that can be employed to determine these properties empirically. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who are considering this compound for further investigation.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Weight: 250.20 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. It is crucial to note that these are computationally derived values and should be confirmed by experimental analysis.

| Property | Predicted Value | Data Source |

| Boiling Point | 334.7 ± 42.0 °C | ChemicalBook [2] |

| Density | 1.382 ± 0.06 g/cm³ | ChemicalBook [2] |

| pKa | 4.20 ± 0.10 | ChemicalBook [2] |

| Appearance | White to off-white solid | ChemicalBook [2] |

Experimental Data for Related Compounds (for reference):

| Compound | Melting Point (°C) | LogP | pKa |

| 4-Fluorobenzoic acid | 182-184 | 2.07 [3] | 4.14 [3] |

| Benzoic acid | 121-123 [4] | 1.87 | 4.20 |

Experimental Protocols for Property Determination

Detailed experimental protocols for determining the key physicochemical properties of organic compounds are provided below. These are general methods and would require optimization for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this occurs over a narrow range. Impurities tend to lower and broaden the melting point range. [4] Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. [4]

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology: Potentiometric Titration [5][6]

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility. [6]2. Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. [6]3. Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments. [6]4. Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve. [5]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method [7][8][9][10]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate. [8][10]2. Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. [7]4. Phase Separation: The two phases are carefully separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P. [10]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's bioavailability.

Methodology: Shake-Flask Method [11][12][13][14]

-

Equilibration: An excess amount of solid this compound is added to a known volume of water or a relevant aqueous buffer in a sealed container.

-

Shaking: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation or filtration.

-

Concentration Measurement: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Solubility Value: The measured concentration represents the aqueous solubility of the compound at that temperature.

Visualization of Experimental Workflows

General Synthesis Workflow

While a specific, detailed synthesis protocol for this compound was not found in the public literature, a general synthetic route for phenoxy benzoic acids involves the Ullmann condensation. The following diagram illustrates a plausible workflow for its synthesis.

References

- 1. CAS 748183-47-3 | this compound - Synblock [synblock.com]

- 2. This compound | 748183-47-3 [amp.chemicalbook.com]

- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. web.williams.edu [web.williams.edu]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lokeylab.wikidot.com [lokeylab.wikidot.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. bellevuecollege.edu [bellevuecollege.edu]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Molecular Structure of 4-(2,4-Difluorophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorophenoxy)benzoic acid is a fluorinated aromatic carboxylic acid. Its structure, featuring a difluorophenoxy substituent on a benzoic acid scaffold, suggests potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and proposed methodologies for the synthesis and characterization of this compound. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide incorporates data from closely related analogs to provide a robust predictive framework.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a benzoic acid ring substituted at the 4-position with a 2,4-difluorophenoxy group. The ether linkage connects the two aromatic rings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈F₂O₃ | [1] |

| Molecular Weight | 250.20 g/mol | [1] |

| CAS Number | 748183-47-3 | [1] |

| Predicted Boiling Point | 334.7 ± 42.0 °C | [2] |

| Predicted Density | 1.382 ± 0.06 g/cm³ | [2] |

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~8.1 | d | 2H | Aromatic H (adjacent to -COOH) |

| ~7.2-7.4 | m | 1H | Aromatic H (difluorophenyl ring) |

| ~7.0-7.1 | m | 2H | Aromatic H (adjacent to ether linkage) |

| ~6.8-7.0 | m | 2H | Aromatic H (difluorophenyl ring) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~160-165 (d, JCF) | C-F |

| ~155-160 (d, JCF) | C-F |

| ~150-155 | C-O (ether) |

| ~130-135 | Aromatic C (adjacent to -COOH) |

| ~125-130 | Aromatic C-H |

| ~120-125 | Aromatic C (ipso to -COOH) |

| ~115-120 | Aromatic C-H |

| ~110-115 (d, JCF) | Aromatic C-H (difluorophenyl ring) |

| ~105-110 (d, JCF) | Aromatic C-H (difluorophenyl ring) |

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1200-1300 | C-O stretch | Carboxylic acid, Ether |

| 1100-1200 | C-F stretch | Aryl fluoride |

| 1500-1600 | C=C stretch | Aromatic rings |

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 250. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z 45) and cleavage of the ether bond.

Experimental Protocols

Proposed Synthesis: Ullmann Condensation

A plausible and commonly employed method for the synthesis of diaryl ethers is the Ullmann condensation. This approach would involve the copper-catalyzed reaction of a phenol (B47542) with an aryl halide.

Reaction Scheme:

4-Hydroxybenzoic acid + 1-bromo-2,4-difluorobenzene (B57218) → this compound

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), and a ligand, if necessary (e.g., 1,10-phenanthroline).

-

Aryl Halide Addition: Add 1-bromo-2,4-difluorobenzene (1-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature of 120-160 °C and maintain under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid and precipitate the product.

-

Purification: Filter the crude product, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Caption: Proposed experimental workflow for synthesis and characterization.

Structural Relationships and Visualization

The key structural features of this compound are the two aromatic rings linked by an ether oxygen and the presence of two fluorine substituents and a carboxylic acid group.

Caption: Key structural components of the target molecule.

Potential Biological Significance

While no specific biological activity has been reported for this compound, the structural motifs present are found in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties. The introduction of a difluorophenoxy group can enhance biological activity by increasing metabolic stability and altering electronic properties, which may lead to improved interactions with biological targets. Further research is warranted to explore the potential therapeutic applications of this compound.

References

4-(2,4-Difluorophenoxy)benzoic Acid: A Technical Review of Its Synthetic Chemistry and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Difluorophenoxy)benzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural similarity to known biologically active molecules, particularly in the realm of metabolic and inflammatory diseases, suggests it may be a valuable scaffold for drug discovery. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, and putative biological activities. While specific quantitative data for this compound is limited in the public domain, this review extrapolates potential mechanisms of action based on structurally related compounds and outlines detailed experimental protocols for its synthesis and potential biological evaluation.

Chemical Properties

| Property | Value | Source |

| CAS Number | 748183-47-3 | Internal Database |

| Molecular Formula | C₁₃H₈F₂O₃ | Internal Database |

| Molecular Weight | 250.20 g/mol | Internal Database |

| Appearance | White to off-white solid | Internal Database |

| Predicted Boiling Point | 334.7 ± 42.0 °C | Internal Database |

| Predicted Density | 1.382 ± 0.06 g/cm³ | Internal Database |

| Predicted pKa | 4.20 ± 0.10 | Internal Database |

Synthesis

The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of a phenol (B47542) with an aryl halide. In this case, 2,4-difluorophenol (B48109) is coupled with a 4-halobenzoic acid derivative, typically 4-iodobenzoic acid or 4-bromobenzoic acid, in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

4-Iodobenzoic acid

-

2,4-Difluorophenol

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add 4-iodobenzoic acid (1.0 eq), 2,4-difluorophenol (1.2 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Add potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to the flask.

-

Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Heat the reaction mixture to 120-130 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Synthetic Workflow

Potential Biological Activities and Mechanisms of Action

While direct biological data for this compound is scarce, its structural features suggest potential activity as a modulator of nuclear receptors and as an anti-inflammatory agent.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A structurally related compound, 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, is a potent and selective agonist of PPARα[1]. This suggests that the difluorophenoxy benzoic acid scaffold may interact with PPARs. PPARs are key regulators of lipid and glucose metabolism, and their activation has therapeutic implications for metabolic diseases.

Proposed Mechanism of Action:

As a putative PPARα agonist, this compound would bind to the ligand-binding domain of the PPARα protein. This binding induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressor proteins. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and lipid metabolism.

Anti-Inflammatory Activity

Derivatives of benzoic acid are known to possess anti-inflammatory properties. The anti-inflammatory effects could be mediated through various pathways, including the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling cascades like NF-κB and MAPK pathways.

Potential Mechanisms:

-

Inhibition of Cyclooxygenase (COX) enzymes: Some benzoic acid derivatives inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

-

Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway would lead to a decrease in the expression of pro-inflammatory cytokines and chemokines.

-

Modulation of MAPK Signaling: The MAPK pathways (including ERK, JNK, and p38) are also crucial in regulating inflammatory responses.

Experimental Protocols for Biological Evaluation

In Vitro PPARα Agonism Assay (LanthaScreen® TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the EC₅₀ of a test compound for PPARα.

Materials:

-

LanthaScreen® TR-FRET PPARalpha Coactivator Assay Kit (containing PPARα-LBD protein, fluorescently labeled coactivator peptide, and terbium-labeled anti-GST antibody)

-

Test compound (this compound)

-

Assay buffer

-

384-well microplate

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the PPARα-LBD protein, fluorescently labeled coactivator peptide, and terbium-labeled anti-GST antibody mixture to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the anti-inflammatory activity of the test compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM cell culture medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

Cell culture incubator (37 °C, 5% CO₂)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

After incubation, collect the cell culture supernatant.

-

Nitric Oxide Measurement: Use the Griess reagent to measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant according to the manufacturer's instructions.

-

Cytokine Measurement: Use ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

-

Determine the IC₅₀ of the test compound for the inhibition of NO, TNF-α, and IL-6 production.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Based on the activity of structurally related compounds, it holds promise as a potential modulator of PPARs and may exhibit anti-inflammatory properties. The synthetic and experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate the biological activities of this compound. Further studies are warranted to elucidate its precise mechanism of action and to determine its therapeutic potential.

References

An In-Depth Technical Guide to the Discovery and History of Phenoxybenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxybenzoic acids represent a significant class of organic compounds with a rich history of discovery and a broad spectrum of applications, ranging from agrochemicals to pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of phenoxybenzoic acids. Detailed experimental protocols for their synthesis via Ullmann condensation and Williamson ether synthesis are provided, along with a thorough examination of their mechanisms of action, including a specific signaling pathway for 3-phenoxybenzoic acid-induced apoptosis. Quantitative data is presented in structured tables for ease of comparison, and key concepts are visualized through diagrams generated using the DOT language.

Discovery and Historical Milestones

The journey of phenoxybenzoic acids began in the early 20th century. The first documented synthesis of a phenoxybenzoic acid is attributed to Slotta and Soremball , who in the 1930s, prepared 4-phenoxybenzoic acid through the oxidation of 4-phenoxybenzaldehyde[1]. This initial work laid the foundation for the exploration of this new class of compounds.

The subsequent decades saw significant advancements in the synthesis and application of phenoxybenzoic acids and their derivatives. A major impetus for research in this area was the discovery of the herbicidal properties of the related phenoxyacetic acids in the 1940s. This led to extensive investigation into the structure-activity relationships of various phenoxy- and aryloxyalkanoic acids, including phenoxybenzoic acids, for agricultural applications.

In parallel, the pharmaceutical industry took an interest in phenoxybenzoic acid derivatives for their potential therapeutic properties. Their structural motif is present in a number of drugs and biologically active molecules. Furthermore, 3-phenoxybenzoic acid has been identified as a major metabolite of pyrethroid insecticides in mammals, driving research into its toxicological and biological effects[2][3].

Synthesis of Phenoxybenzoic Acids

The synthesis of phenoxybenzoic acids is primarily achieved through two classical and robust methods: the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, is a widely used method for the formation of the diaryl ether bond central to phenoxybenzoic acids. The reaction typically involves the coupling of a phenol (B47542) with an aryl halide.

General Reaction Scheme:

Where Ar and Ar' are aryl groups, and X is a halogen.

dot

Caption: General workflow for the Ullmann condensation synthesis of phenoxybenzoic acids.

Detailed Experimental Protocol: Synthesis of 4-Phenoxybenzoic Acid via Ullmann Condensation

This protocol is adapted from established methodologies for Ullmann ether synthesis.

-

Materials:

-

Phenol

-

4-Chlorobenzoic acid

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), 4-chlorobenzoic acid (1.0 eq), and potassium carbonate (2.0 eq).

-

Add copper(I) iodide (0.1 eq) to the flask.

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120-150°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with water, and then dissolve it in ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) to obtain pure 4-phenoxybenzoic acid.

-

-

Characterization:

-

The final product should be characterized by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, including phenoxybenzoic acids. This Sₙ2 reaction involves the reaction of a phenoxide with an alkyl or aryl halide. For the synthesis of phenoxybenzoic acids, a halobenzoic acid or its ester is typically used as the electrophile.

General Reaction Scheme:

Where Ar and Ar' are aryl groups, X is a halogen, and R is an alkyl group.

dot

Caption: Stepwise workflow of the Williamson ether synthesis for phenoxybenzoic acids.

Detailed Experimental Protocol: Synthesis of 2-Phenoxybenzoic Acid

This protocol provides a general procedure for the Williamson ether synthesis of a phenoxybenzoic acid.

-

Materials:

-

Phenol

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl 2-bromobenzoate (B1222928)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

Preparation of Sodium Phenoxide: Dissolve sodium hydroxide (1.0 eq) in ethanol in a round-bottom flask. Add phenol (1.0 eq) to the solution and stir until the phenol has completely reacted to form sodium phenoxide.

-

Ether Synthesis: Add methyl 2-bromobenzoate (1.0 eq) to the flask containing the sodium phenoxide solution.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 2-phenoxybenzoic acid.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure 2-phenoxybenzoic acid.

-

-

Characterization:

-

The identity and purity of the product should be confirmed by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Physicochemical Properties

The physicochemical properties of phenoxybenzoic acids are crucial for their biological activity and applications. These properties are influenced by the position of the phenoxy group (ortho, meta, or para) and the presence of other substituents on the aromatic rings.

| Property | 2-Phenoxybenzoic Acid | 3-Phenoxybenzoic Acid | 4-Phenoxybenzoic Acid |

| Molecular Formula | C₁₃H₁₀O₃ | C₁₃H₁₀O₃ | C₁₃H₁₀O₃ |

| Molecular Weight ( g/mol ) | 214.22 | 214.22 | 214.22 |

| Melting Point (°C) | 113-115 | 148-151 | 165-168 |

| pKa | ~3.5 | ~3.9 | ~4.2 |

| logP | ~3.2 | ~3.4 | ~3.5 |

| Water Solubility (g/L) | Low | Low | Low |

Data compiled from various sources, including PubChem.

Biological Activities and Mechanisms of Action

Phenoxybenzoic acids and their derivatives exhibit a wide range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial effects. Their mechanism of action is often dependent on the specific substitution pattern of the molecule.

Herbicidal Activity

Certain substituted phenoxybenzoic acids act as herbicides by mimicking the plant hormone auxin. This leads to uncontrolled growth and ultimately death of the target plant. The herbicidal efficacy is highly dependent on the nature and position of substituents on the aromatic rings.

| Compound | Target Weeds | Mode of Action |

| Substituted Phenoxybenzoic Acids | Broadleaf weeds | Synthetic Auxin |

Pharmaceutical and Toxicological Activities

3-Phenoxybenzoic acid (3-PBA) is a well-studied metabolite of pyrethroid insecticides and has been shown to exhibit various biological effects.

4.2.1. 3-Phenoxybenzoic Acid-Induced Apoptosis

Recent studies have elucidated a signaling pathway for 3-PBA-induced apoptosis in human hepatocyte cells. This pathway involves the activation of caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.

dot

References

- 1. Synthesis and preparation process of 4-phenoxybenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(2,4-Difluorophenoxy)benzoic acid

Introduction to the Solubility of 4-(2,4-Difluorophenoxy)benzoic acid

This compound is a complex organic molecule whose solubility is a critical parameter in various stages of research and drug development. Its structure, featuring a carboxylic acid group, two aromatic rings, and two fluorine atoms, suggests a nuanced solubility profile. The carboxylic acid moiety can engage in hydrogen bonding and ionize, which typically enhances solubility in polar and aqueous media, particularly at higher pH. Conversely, the bulky, hydrophobic difluorophenoxy and benzene (B151609) rings are expected to favor solubility in non-polar organic solvents.

Understanding the solubility of this compound in different solvents is essential for tasks such as reaction condition optimization, purification through recrystallization, formulation development, and predicting bioavailability. This guide outlines the standard methodologies for quantitatively determining the solubility of a solid organic compound.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1] This method involves creating a saturated solution at a specific temperature and then measuring the concentration of the dissolved solute.[2] For an acidic compound like this compound, the concentration of the dissolved solute in the saturated solution can be accurately determined using gravimetric or titrimetric analysis.

The shake-flask method is a reliable technique for preparing a saturated solution, which is a solution in which the dissolved solute is in equilibrium with the undissolved solid.[2][3]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or a stoppered flask).[4] Ensuring an excess of the solid is crucial for achieving saturation.

-

Equilibration: Place the container in a constant-temperature environment, such as a thermostatic water bath or incubator. Agitate the mixture using a magnetic stirrer or an orbital shaker for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3][5] The time required for equilibration can vary and may need to be determined empirically.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant (the clear liquid portion) from the excess solid. This can be achieved by centrifugation or by filtering the solution through a syringe filter (e.g., a 0.45 µm PTFE filter) that is compatible with the solvent.[3][5] It is critical to perform this step at the same temperature as the equilibration to prevent any change in solubility.

Once the clear, saturated solution is obtained, its concentration must be determined. Below are two common methods suitable for a carboxylic acid.

2.2.1 Gravimetric Analysis

This method directly measures the mass of the dissolved solute and is applicable to non-volatile solutes.[6][7]

Protocol:

-

Sampling: Accurately pipette a known volume (e.g., 10.0 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.[6][8]

-

Solvent Evaporation: Gently evaporate the solvent from the dish. This can be done on a hot plate at a low temperature or in a vacuum oven to avoid decomposition of the compound.[6]

-

Drying and Weighing: Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[8]

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the solution taken.

Solubility ( g/100 mL) = (Mass of dish with residue - Mass of empty dish) / Volume of solution taken (mL) * 100

2.2.2 Titrimetric Analysis

Given that this compound is an acid, its concentration can be determined by titration with a standardized strong base.[9][10]

Protocol:

-

Sampling: Accurately transfer a known volume of the clear, saturated supernatant into a flask. If the concentration is expected to be high, it may be necessary to dilute the sample with a suitable solvent.

-

Titration Setup: Add a few drops of a suitable indicator, such as phenolphthalein, to the flask.[4]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide, NaOH) until the endpoint is reached, indicated by a persistent color change.[10]

-

Calculation: Use the volume of the titrant and its known concentration to calculate the molarity of the benzoic acid derivative in the saturated solution.

Moles of Acid = Moles of Base (at equivalence point) Molarity of Acid * Volume of Acid = Molarity of Base * Volume of Base

The calculated molarity can then be converted to other units, such as g/100 mL.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison between different solvents and conditions. The following table is a template for recording experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

|---|---|---|---|---|

| Water | 25 | Experimental Value | Calculated Value | Gravimetric/Titrimetric |

| Ethanol | 25 | Experimental Value | Calculated Value | Gravimetric/Titrimetric |

| Methanol | 25 | Experimental Value | Calculated Value | Gravimetric/Titrimetric |

| Acetone | 25 | Experimental Value | Calculated Value | Gravimetric/Titrimetric |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Gravimetric/Titrimetric |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Gravimetric/Titrimetric |

| Toluene | 25 | Experimental Value | Calculated Value | Gravimetric/Titrimetric |

| Hexane | 25 | Experimental Value | Calculated Value | Gravimetric/Titrimetric |

For illustrative purposes, Table 2 provides published solubility data for the related compound, benzoic acid.[11][12]

Table 2: Example Solubility Data for Benzoic Acid in Various Solvents

| Solvent | Temperature (K) | Solubility (g/kg of solvent)[12] | Solubility (mol/L)[11] |

|---|---|---|---|

| Water | 298 | 3.4[12] | - |

| Ethanol | 293 | 524[12] | 3.1812[11] |

| Methanol | - | - | 2.351[11] |

| Acetonitrile | - | - | 1.974[11] |

| Ethyl Acetate | - | - | 1.5018[11] |

| Dichloromethane | - | - | 0.25475[11] |

| Toluene | 293 | 206[12] | - |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound like this compound.

Caption: Logical workflow for determining the solubility of a solid organic compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. benchchem.com [benchchem.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Solved Table 4 Solubility of Benzoic Acid in Water (g/kg g | Chegg.com [chegg.com]

The Emerging Therapeutic Potential of 4-(2,4-Difluorophenoxy)benzoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(2,4-Difluorophenoxy)benzoic acid represent a promising scaffold in modern medicinal chemistry, exhibiting a diverse range of biological activities. This technical guide synthesizes the current understanding of these compounds, focusing on their potential as anticancer agents, enzyme inhibitors, and modulators of key signaling pathways. This document provides a comprehensive overview of their pharmacological profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of associated biological processes and workflows to facilitate further research and development in this area.

Introduction

The this compound core structure has garnered significant interest as a versatile starting point for the design of novel therapeutic agents. The presence of the difluorophenoxy moiety can enhance metabolic stability and binding affinity to biological targets. This guide explores the potential biological activities of its derivatives, drawing parallels from structurally related compounds and outlining the experimental approaches necessary for their evaluation.

Potential Biological Activities and Quantitative Data

While specific data for the parent this compound is limited in publicly available literature, extensive research on its derivatives and structurally similar benzoic acid compounds has revealed significant potential across several therapeutic areas. The following sections summarize the key findings.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzoic acid derivatives against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases (HDACs).

Table 1: Anticancer Activity of Benzoic Acid Derivatives

| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference Compound |

| Quinazolinone Derivatives | MCF-7 | MTT Assay | 100 | - |

| Quinazolinone Derivatives | HeLa | MTT Assay | 10 | - |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 | MTT Assay | 15.6 | Doxorubicin |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | MTT Assay | 17.84 | 5-fluorouracil |

| Phenyl-thiazolyl-benzoic acid derivative | Human APL cells | Growth Inhibition | 0.001–1 | - |

Enzyme Inhibition

Derivatives of benzoic acid have been shown to be effective inhibitors of various enzymes implicated in disease pathogenesis.

Table 2: Enzyme Inhibition by Benzoic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Steroid 5 alpha-reductase (human type 2) | 0.82[1] |

| Pyridine-carboxylic acid derivative | Protein kinase CK2α | 0.014–0.017 |

| Pyridine-carboxylic acid derivative | Protein kinase CK2α' | 0.0046–0.010 |

| Benzoic acid derivative (12l) | VLA-4 | 0.00051 |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A notable derivative, 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, has been identified as a potent and selective agonist of PPAR-alpha, a key regulator of lipid metabolism.[2] This suggests that derivatives of this compound could be explored for the treatment of dyslipidemia and related metabolic disorders.

Table 3: Pharmacokinetic Properties of a PPAR-alpha Agonist Derivative [2]

| Species | Bioavailability (%) | Plasma Clearance (mL/min/kg) |

| Rat | 64 | 3.2 |

| Monkey | 55 | 6.1 |

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound derivatives and related compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Termination: Stop the reaction after a defined period.

-

Product Quantification: Measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

-

IC50 Determination: Calculate the IC50 value from the plot of inhibitor concentration versus enzyme activity.

In Vitro Metabolism Study using Hepatocytes

-

Hepatocyte Culture: Plate cryopreserved hepatocytes (rat, monkey, or human) and allow them to attach.

-

Compound Incubation: Incubate the hepatocytes with the test compound at a specific concentration (e.g., 1 µM) for various time points.

-

Sample Collection: Collect samples of the cell culture medium at each time point.

-

Metabolite Analysis: Analyze the samples using LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Metabolic Pathway Identification: Based on the identified metabolites, elucidate the primary metabolic pathways (e.g., oxidation, glucuronidation).

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and potential signaling pathways relevant to the study of this compound derivatives.

Caption: Workflow for Anticancer Drug Discovery.

Caption: Potential PPARα Signaling Pathway.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The evidence gathered from structurally related compounds strongly suggests potential applications in oncology, metabolic diseases, and as specific enzyme inhibitors. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to elucidate their structure-activity relationships for various biological targets. Further investigation into their pharmacokinetic and toxicological profiles will be crucial for their advancement as clinical candidates.

References

- 1. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for 4-(2,4-Difluorophenoxy)benzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(2,4-Difluorophenoxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the copper-catalyzed Ullmann condensation reaction, a classic and effective method for the formation of diaryl ethers.[1][2][3][4][5] This application note includes a step-by-step protocol, a summary of reaction components, and a visual representation of the experimental workflow.

Introduction

This compound is a diaryl ether derivative. Diaryl ethers are significant structural motifs found in a variety of biologically active natural products and synthetic organic compounds, exhibiting properties such as anticancer, antiviral, antibacterial, and herbicidal activities.[1] The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl ethers, provides a reliable method for the synthesis of such compounds.[2][3] While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction allow for milder and more efficient syntheses.

Experimental Protocol

This protocol describes the synthesis of this compound via a copper(I)-catalyzed Ullmann condensation of 2,4-difluorophenol (B48109) and 4-iodobenzoic acid.

Materials:

-

2,4-Difluorophenol

-

4-Iodobenzoic acid

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-difluorophenol (1.2 equivalents), 4-iodobenzoic acid (1.0 equivalent), copper(I) iodide (0.1 equivalents), and cesium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate salt to form the desired carboxylic acid.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the reaction mixture).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield this compound as a solid.[6]

-

Data Presentation

Table 1: Summary of Reaction Components and Conditions (Hypothetical)

| Reactant/Reagent | Molar Ratio | Role |

| 4-Iodobenzoic acid | 1.0 | Aryl halide substrate |

| 2,4-Difluorophenol | 1.2 | Phenol substrate |

| Copper(I) iodide (CuI) | 0.1 | Catalyst |

| Cesium carbonate (Cs₂CO₃) | 2.0 | Base |

| N,N-Dimethylformamide (DMF) | - | Solvent |

| Reaction Conditions | ||

| Temperature | 120-130 °C | |

| Reaction Time | 12-24 hours | |

| Expected Outcome | ||

| Yield | Moderate to good | Based on similar reactions |

| Purity | High after recrystallization |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The described protocol for the synthesis of this compound is based on the well-established Ullmann condensation. The choice of a copper(I) catalyst is common for such reactions.[7][8] Cesium carbonate is an effective base for this transformation. The reaction temperature and time are typical for Ullmann-type couplings, which often require elevated temperatures to proceed at a reasonable rate.[3] The work-up and purification procedures are standard for the isolation of carboxylic acids from organic reactions. The purity of the final product can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.[9][10]

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

DMF is a potential reproductive hazard; handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. Exploring Copper Mediated Synthesis of Diaryl Ethers | ScholarWorks [scholarworks.calstate.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [drugfuture.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. jsynthchem.com [jsynthchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrj.org [chemrj.org]

Application Notes and Protocols: 4-(2,4-Difluorophenoxy)benzoic Acid in Organic Synthesis

Introduction

4-(2,4-Difluorophenoxy)benzoic acid is a valuable intermediate in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its rigid diaryl ether structure, substituted with fluorine atoms, imparts unique electronic and conformational properties that are often sought after in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity to target proteins. These application notes provide an overview of its primary application and a detailed protocol for its synthesis via the Ullmann condensation reaction.

Primary Application: Intermediate in Drug Discovery and Development

The principal application of this compound lies in its role as a key building block for the synthesis of complex organic molecules with potential therapeutic applications. The presence of the difluorophenoxy moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine substitution is a common strategy in medicinal chemistry to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with biological targets through hydrogen bonding or dipole-dipole interactions.

While specific drug candidates synthesized from this intermediate are often proprietary, the general scheme involves the functionalization of the carboxylic acid group. This can include conversion to amides, esters, or other functional groups to explore structure-activity relationships (SAR) in a drug discovery program.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The synthesis of this compound is commonly achieved through a copper-catalyzed Ullmann condensation, a classic method for the formation of diaryl ethers.[3][4][5] This reaction involves the coupling of an aryl halide with a phenol. In this case, a suitable 4-halobenzoic acid derivative is reacted with 2,4-difluorophenol (B48109) in the presence of a copper catalyst and a base.

Reaction Scheme:

Caption: Ullmann condensation for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Iodobenzoic Acid | 248.02 | 2.48 g | 0.01 |

| 2,4-Difluorophenol | 130.09 | 1.43 g | 0.011 |

| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 0.001 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Hydrochloric Acid (2M) | - | As needed | - |

| Ethyl Acetate (B1210297) | - | 50 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Experimental Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobenzoic acid (2.48 g, 0.01 mol), 2,4-difluorophenol (1.43 g, 0.011 mol), copper(I) iodide (0.19 g, 0.001 mol), and potassium carbonate (2.76 g, 0.02 mol).

-

Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water.

-

Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. A precipitate should form.

-

Extract the product with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica (B1680970) gel.

-

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | White to off-white solid |

| Melting Point | 178-182 °C |

Note: The actual yield and melting point may vary depending on the purity of the reagents and the reaction conditions.

Workflow and Logic Diagrams

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

Logic Diagram for Reaction Condition Optimization:

Caption: Logical approach for optimizing the Ullmann condensation reaction conditions.

References

Application Notes and Protocols: 4-(2,4-Difluorophenoxy)benzoic Acid in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2,4-Difluorophenoxy)benzoic acid as a versatile building block for the synthesis of high-performance polymers, particularly polyamides and polyesters. The unique structural features of this monomer, including the ether linkage and difluorophenyl group, impart desirable properties to the resulting polymers, such as enhanced solubility, thermal stability, and specific dielectric characteristics.

Introduction

This compound is an aromatic carboxylic acid derivative that serves as a valuable monomer in the synthesis of advanced polymers. The presence of the flexible ether linkage and the electron-withdrawing fluorine atoms on the phenoxy ring allows for the creation of polymers with a unique combination of properties. These polymers are of significant interest in various fields, including specialty engineering plastics, high-temperature materials, and materials for electronic applications. The fluorine content can also enhance chemical resistance and modify surface properties.

Polymer Synthesis via Polycondensation

Polymers from this compound are typically synthesized through polycondensation reactions. For the creation of polyamides, the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with aromatic or aliphatic diamines. For polyesters, the monomer can be reacted with diols under appropriate catalytic conditions.

A general synthetic approach for preparing polyamides involves a two-step process. First, the carboxylic acid group of this compound is converted to an acyl chloride. This is commonly achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(2,4-Difluorophenoxy)benzoyl chloride is then reacted with a diamine in a suitable solvent to form the polyamide.

Figure 1. General workflow for the synthesis of polyamides from this compound.

The properties of the resulting polyamides can be tailored by the choice of the diamine co-monomer. Aromatic diamines will generally lead to more rigid and thermally stable polymers, while aliphatic diamines will result in more flexible materials.

Properties of a Representative Fluorinated Polyamide

The following table summarizes the typical properties of a fluorinated aromatic polyamide synthesized from 4-(2,4-Difluorophenoxy)benzoyl chloride and an aromatic diamine, such as 4,4'-oxydianiline (B41483) (ODA). These values are representative and can vary depending on the specific diamine used and the polymerization conditions.

| Property | Typical Value Range |

| Inherent Viscosity (dL/g) | 0.5 - 1.5 |

| Glass Transition (Tg, °C) | 200 - 280 |

| 5% Weight Loss Temp (°C) | > 450 |

| Tensile Strength (MPa) | 80 - 120 |

| Tensile Modulus (GPa) | 2.0 - 3.5 |

| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF) |

Experimental Protocols

Protocol 1: Synthesis of 4-(2,4-Difluorophenoxy)benzoyl Chloride

This protocol describes the conversion of this compound to its acyl chloride derivative, a key intermediate for polyamide synthesis.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (B28343)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add this compound (1 equivalent).

-

Add anhydrous toluene to the flask to create a slurry.

-

Slowly add thionyl chloride (2-3 equivalents) to the slurry at room temperature under a nitrogen atmosphere.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

-

The resulting crude 4-(2,4-Difluorophenoxy)benzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of a Fluorinated Aromatic Polyamide

This protocol details the polycondensation of 4-(2,4-Difluorophenoxy)benzoyl chloride with an aromatic diamine to yield a high-performance polyamide.

Materials:

-

4-(2,4-Difluorophenoxy)benzoyl chloride (1 equivalent)

-

Aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent)

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Anhydrous pyridine (B92270)

-

Anhydrous methanol (B129727)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the aromatic diamine (1 equivalent) in anhydrous NMP.

-

Add anhydrous pyridine (2 equivalents) to the solution to act as an acid scavenger.

-

Cool the solution to 0-5 °C in an ice bath.

-

Dissolve 4-(2,4-Difluorophenoxy)benzoyl chloride (1 equivalent) in a small amount of anhydrous NMP and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the cooled diamine solution with vigorous stirring over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.

-

Precipitate the resulting polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

-

Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.

Structure-Property Relationships

The chemical structure of this compound directly influences the properties of the resulting polymers.

Figure 2. Relationship between the monomer's structural features and the resulting polymer's properties.

-

Difluorophenoxy Group: The presence of two fluorine atoms on the phenoxy ring increases the polarity of the C-F bonds while decreasing the overall polarizability of the molecule. This can lead to polymers with lower dielectric constants, which is advantageous for applications in microelectronics. The fluorine atoms also enhance the thermal and oxidative stability of the polymer.

-

Ether Linkage: The ether linkage introduces flexibility into the polymer backbone, which can improve solubility and processability compared to fully rigid aromatic polymers. This flexibility can also impact the mechanical properties, potentially leading to tougher materials.

-

Aromatic Rings: The rigid aromatic rings in the monomer structure contribute to high thermal stability and good mechanical strength in the final polymer.

Potential Applications

Polymers derived from this compound are candidates for a variety of advanced applications, including:

-

High-performance films and coatings: Their thermal stability and chemical resistance make them suitable for protective coatings in harsh environments.

-

Advanced composites: As a matrix resin for fiber-reinforced composites used in aerospace and automotive industries.

-

Membranes for gas separation: The specific free volume and chemical nature of these polymers could be tuned for selective gas permeation.

-

Dielectric materials: Their potentially low dielectric constants make them attractive for use as insulators in electronic components and packaging.

These application notes are intended to provide a starting point for researchers interested in utilizing this compound in polymer synthesis. The provided protocols are general and may require optimization based on the specific co-monomers and desired final polymer properties.

Characterization of 4-(2,4-Difluorophenoxy)benzoic Acid: A Guide to Analytical Techniques

Introduction

4-(2,4-Difluorophenoxy)benzoic acid is a chemical compound with the molecular formula C₁₃H₈F₂O₃ and a molecular weight of 250.2 g/mol . Its structure, featuring a difluorophenoxy group attached to a benzoic acid moiety, suggests its potential utility in pharmaceutical and materials science research. As with any compound intended for advanced applications, thorough characterization is crucial to confirm its identity, purity, and properties. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound, targeted towards researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₈F₂O₃ |

| Molecular Weight | 250.2 g/mol |

| CAS Number | 748183-47-3 |

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile derivatives.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is proposed for the analysis of this compound. The following table outlines a typical set of experimental parameters.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm)[1] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |